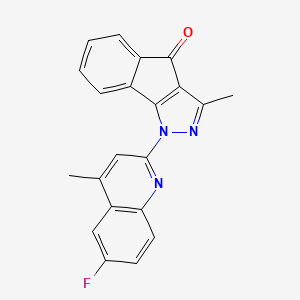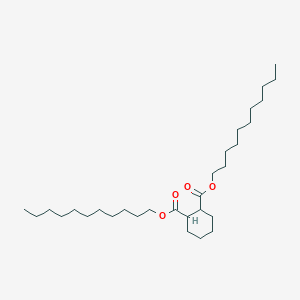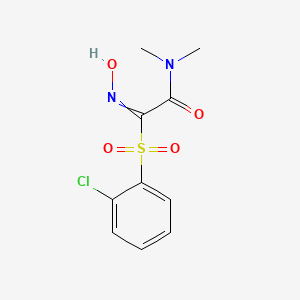
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Sulfonyl Chloride: The starting material, 2-chlorobenzenesulfonyl chloride, is prepared by reacting 2-chlorobenzenesulfonic acid with thionyl chloride.
Formation of the Hydroxyimino Group: The hydroxyimino group is introduced by reacting the sulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with N,N-dimethylacetamide in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyimino group may also participate in hydrogen bonding or other non-covalent interactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide: Unique due to its specific combination of functional groups.
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-acetamide: Lacks the N,N-dimethyl group, potentially altering its reactivity and biological activity.
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N-methylacetamide: Contains a single methyl group, which may affect its solubility and interaction with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
141458-24-4 |
|---|---|
Fórmula molecular |
C10H11ClN2O4S |
Peso molecular |
290.72 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)sulfonyl-2-hydroxyimino-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H11ClN2O4S/c1-13(2)10(14)9(12-15)18(16,17)8-6-4-3-5-7(8)11/h3-6,15H,1-2H3 |
Clave InChI |
UDIPQESBMMPEJV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(=NO)S(=O)(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


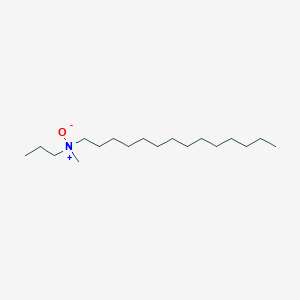
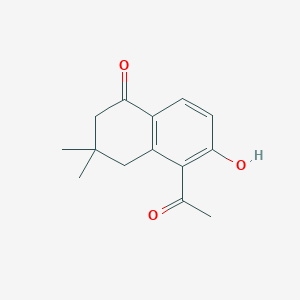
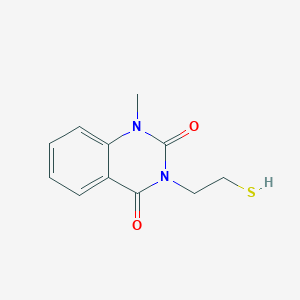
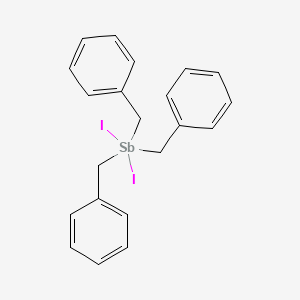
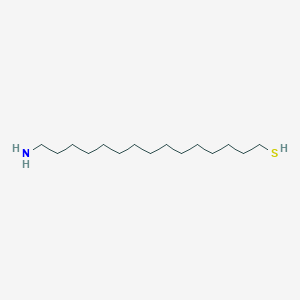
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
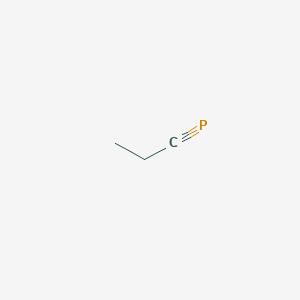
phosphanium chloride](/img/structure/B14269078.png)
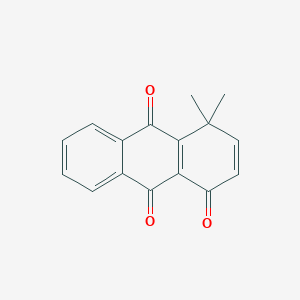

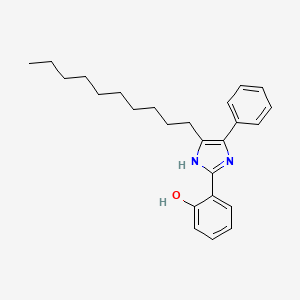
phosphane](/img/structure/B14269108.png)
